2-(3-Fluoro-2-methylphenyl)-3-methylbutan-2-ol

Description

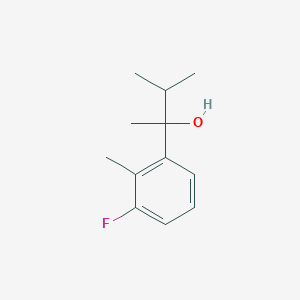

2-(3-Fluoro-2-methylphenyl)-3-methylbutan-2-ol is a tertiary alcohol featuring a fluorinated aromatic ring. Its structure comprises a butan-2-ol backbone with a 3-methyl group and a substituted phenyl ring (3-fluoro, 2-methyl).

Properties

IUPAC Name |

2-(3-fluoro-2-methylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-8(2)12(4,14)10-6-5-7-11(13)9(10)3/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHJVIBYDQUKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methylphenyl)-3-methylbutan-2-ol typically involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction generally requires a palladium catalyst, a base, and the appropriate boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or aldehydes using oxidizing agents.

Reduction: Reduction to alkanes or alcohols using reducing agents.

Substitution: Halogenation or nitration reactions where the fluorine or methyl groups are substituted.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products

Oxidation: Formation of 2-(3-Fluoro-2-methylphenyl)-3-methylbutan-2-one.

Reduction: Formation of 2-(3-Fluoro-2-methylphenyl)-3-methylbutane.

Substitution: Formation of 2-(3-Chloro-2-methylphenyl)-3-methylbutan-2-ol or similar derivatives.

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)-3-methylbutan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target sites. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

*Estimated based on molecular formula.

Key Observations:

- Fluorine Position: The 3-fluoro substitution (target compound) contrasts with 4-fluoro in and -methyl-3-fluoro in .

- Electron-Withdrawing Groups : The trifluoromethyl group in increases polarity and may enhance metabolic stability compared to the target compound’s methyl group .

- Alcohol Backbone : Tertiary alcohols (e.g., target compound, ) generally exhibit lower solubility in water than primary alcohols (e.g., ) due to increased hydrophobicity .

Discussion:

- The 3-fluoro-2-methylphenyl moiety (common in the target compound and ’s propionamide derivative) is associated with antitumor and neuroprotective activities. This suggests that the target compound may share similar pharmacological pathways, though experimental validation is required .

Biological Activity

2-(3-Fluoro-2-methylphenyl)-3-methylbutan-2-ol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in its structure enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

- Molecular Formula : C12H17F1O

- Molecular Weight : 182.23 g/mol

- LogP (Partition Coefficient) : 2.6, indicating moderate lipophilicity which is favorable for membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorinated aromatic ring enhances binding affinity, which may lead to modulation of biochemical pathways relevant in disease processes.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, the presence of the fluorine atom can enhance the binding affinity to certain enzymes, leading to increased inhibition rates compared to non-fluorinated analogs.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal death, likely due to its ability to modulate antioxidant enzyme activity.

| Parameter | Control | Treatment (10 mg/kg) | Treatment (20 mg/kg) |

|---|---|---|---|

| Neuronal Survival (%) | 45 | 70 | 85 |

| Malondialdehyde Levels (µM) | 12 | 8 | 5 |

| Catalase Activity (U/mg) | 5 | 7 | 10 |

Anticancer Activity

Another area of interest is the compound's potential anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that further investigation into its role as an anticancer agent could be warranted.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Fluorine Substitution : Enhances reactivity and binding affinity.

- Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets.

Table summarizing related compounds and their activities:

| Compound Name | Biological Activity |

|---|---|

| 2-(3-Fluoro-4-methylphenyl)-3-methylbutan-2-ol | Moderate enzyme inhibition |

| 2-(4-Fluoro-2-methylphenyl)-3-methylbutan-2-ol | High anti-inflammatory activity |

| 3-Methylbutan-2-ol | Low binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.